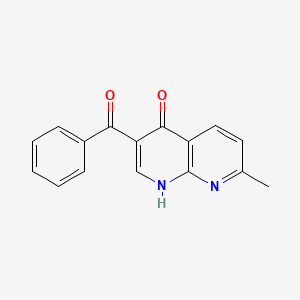
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound is a derivative of 1,8-naphthyridin-4-one . It is substituted by a carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively .Chemical Reactions Analysis
1,8-Naphthyridines, including this compound, can undergo various chemical reactions . These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .作用机制
The mechanism of action of 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of enzymes, by binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, it has been observed that this compound can inhibit the activity of enzymes involved in drug metabolism, leading to changes in the metabolism of drugs. It has also been observed that this compound can inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in gene expression and cell proliferation.
实验室实验的优点和局限性
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in organic solvents, making it easy to work with. Additionally, this compound can be synthesized relatively easily, making it readily available for research. However, this compound is not without its limitations. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.
未来方向
There are a number of potential future directions for research on 3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one. These include further studies on the mechanism of action of this compound, the development of new synthesis methods for this compound, and the exploration of its potential applications in drug delivery systems. Additionally, further research could be done on the effects of this compound on biochemical and physiological processes, and the development of new methods for studying its effects. Finally, further research could be done on the potential toxicity of this compound and its effects on human health.
合成方法
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one can be synthesized through a variety of methods, including a three-step synthesis involving the reaction of 1,8-naphthyridine-3-carboxylic acid with 2-bromobenzaldehyde and 7-methyl-1,4-dihydronaphthalene. The reaction is then followed by a cyclization and a deprotection step. This compound can also be synthesized through a one-pot, three-component reaction, involving the condensation of 1,8-naphthyridine-3-carboxylic acid, 7-methyl-1,4-dihydronaphthalene, and 2-bromobenzaldehyde.
科学研究应用
3-benzoyl-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one has been studied extensively for its potential use in scientific research and laboratory experiments. It has been used in a variety of applications, including as a catalyst for organic synthesis, as a model compound for studying the behavior of naphthyridine-based compounds, and as an inhibitor of enzymes. This compound has also been used in the study of drug metabolism and drug delivery systems.
属性
IUPAC Name |
3-benzoyl-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-7-8-12-15(20)13(9-17-16(12)18-10)14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCVULCDJRDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6511010.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511015.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6511023.png)
![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6511031.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6511060.png)
![N-(2,5-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511066.png)
![2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6511067.png)
![2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6511076.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6511080.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511088.png)
![N-(4-ethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B6511108.png)
![6-[(2,4-dimethylphenyl)amino]-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6511114.png)
![2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide](/img/structure/B6511115.png)
![3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B6511120.png)